

Cy3-PEG2-Azide: A Technical Guide for Bioorthogonal Labeling

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Compound of Interest

Compound Name: Cy3-PEG2-Azide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical properties and applications of **Cy3-PEG2-Azide**, a fluorescent probe widely utilized in bioorthogonal chemistry. This document details its chemical structure, molecular weight, and provides a comprehensive protocol for its use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, a cornerstone of modern bioconjugation techniques.

Core Properties of Cy3-PEG2-Azide

Cy3-PEG2-Azide is a fluorescent labeling reagent that incorporates the well-established Cyanine3 (Cy3) fluorophore. The molecule is further functionalized with a two-unit polyethylene glycol (PEG2) spacer and a terminal azide group. The Cy3 component provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it readily detectable by a wide range of fluorescence instrumentation. The hydrophilic PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, improving accessibility to target molecules. The terminal azide is the key functional group that enables covalent attachment to molecules containing a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free "click chemistry" reaction.

Below is a summary of the key quantitative data for **Cy3-PEG2-Azide**:

| Property | Value |
|---|---|
| Chemical Formula | C ₃₆ H ₄₉ CIN ₆ O ₃ |
| Molecular Weight | 645.28 g/mol |
| Excitation Maximum (λ_{ex}) | ~555 nm |
| Emission Maximum (λ_{em}) | ~570 nm |
| Molar Extinction Coefficient (ϵ) | ~150,000 M ⁻¹ cm ⁻¹ |
| Quantum Yield (Φ) | ~0.31 |

Chemical Structure

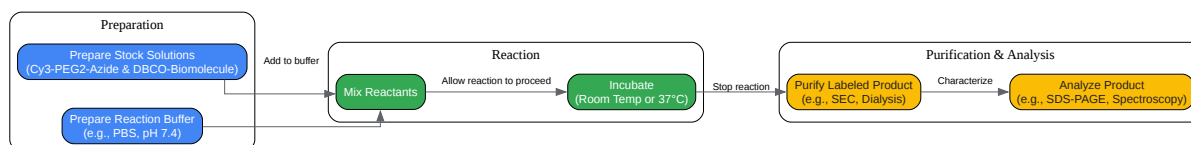
 Cy3-PEG2-Azide Chemical Structure

Caption: 2D chemical structure of **Cy3-PEG2-Azide**.

Bioorthogonal Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Cy3-PEG2-Azide is an ideal reagent for SPAAC, a type of bioorthogonal ligation that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This reaction is highly specific between an azide and a strained alkyne, such as DBCO, BCN, or DIFO, and does not interfere with native biological functional groups. This makes it an excellent choice for labeling biomolecules in living cells, cell lysates, or in vivo.

The logical workflow for a typical SPAAC labeling experiment is outlined below:



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Caption: Experimental workflow for SPAAC labeling.

Detailed Experimental Protocol: Labeling a DBCO-Modified Protein with Cy3-PEG2-Azide

This protocol provides a general guideline for the fluorescent labeling of a protein that has been previously modified to contain a DBCO group. The exact concentrations and incubation times may need to be optimized for specific applications.

Materials:

- DBCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.8. Avoid buffers containing azides.
- **Cy3-PEG2-Azide**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification column (e.g., size-exclusion chromatography column) or dialysis cassette appropriate for the size of the protein.

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the DBCO-modified protein at a concentration of 1-10 mg/mL in the reaction buffer.
 - Prepare a 10 mM stock solution of **Cy3-PEG2-Azide** in anhydrous DMF or DMSO. Briefly vortex to ensure complete dissolution.
- Reaction Setup:
 - In a microcentrifuge tube, add the desired amount of the DBCO-modified protein solution.
 - Add a 5- to 20-fold molar excess of the **Cy3-PEG2-Azide** stock solution to the protein solution. The optimal ratio should be determined empirically.
 - Note: The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% to minimize protein denaturation.
- Incubation:
 - Gently mix the reaction components.
 - Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C. The reaction can also be performed at 37°C for a shorter duration (e.g., 30-60 minutes). Protect the reaction from light to prevent photobleaching of the Cy3 dye.
- Purification:
 - Following incubation, remove the unreacted **Cy3-PEG2-Azide** from the labeled protein. This can be achieved by:
 - Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.
 - Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the storage buffer at 4°C with several buffer changes.

- Analysis and Storage:
 - The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at ~555 nm).
 - The labeled protein can be further analyzed by SDS-PAGE, where a fluorescent band corresponding to the molecular weight of the protein should be visible under appropriate illumination.
 - Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol is recommended for long-term storage at -20°C.

This technical guide provides a foundational understanding of **Cy3-PEG2-Azide** and its application in bioorthogonal chemistry. For specific research applications, further optimization of the provided protocols may be necessary.

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